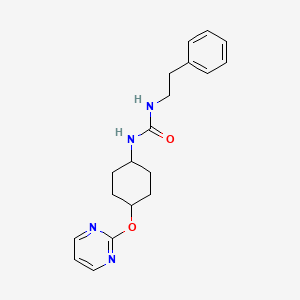

1-Phenethyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea

Description

Properties

IUPAC Name |

1-(2-phenylethyl)-3-(4-pyrimidin-2-yloxycyclohexyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c24-18(20-14-11-15-5-2-1-3-6-15)23-16-7-9-17(10-8-16)25-19-21-12-4-13-22-19/h1-6,12-13,16-17H,7-11,14H2,(H2,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBOCEVLPFOFRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)NCCC2=CC=CC=C2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Phenethyl-3-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a urea functional group linked to a phenethyl moiety and a cyclohexyl ring substituted with a pyrimidinyl ether. This structure is pivotal for its interaction with biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes related to various metabolic pathways.

- Receptor Modulation: It may interact with receptors involved in cellular signaling, influencing pathways associated with cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in certain cancers. Studies have shown that it can reduce tumor growth in preclinical models by targeting these enzymes effectively .

Pharmacological Studies

Pharmacological evaluations have demonstrated the following effects:

- Cytotoxicity: The compound has shown selective cytotoxicity against cancer cell lines, leading to apoptosis.

- Cell Cycle Arrest: It induces cell cycle arrest at specific phases, particularly G1 and S phases, which is critical for preventing tumor progression.

Case Studies

Several studies have highlighted the efficacy of this compound:

- In Vitro Studies: A study reported that the compound significantly inhibited the proliferation of glioblastoma cells with an IC50 value in the low micromolar range. This suggests potent activity against aggressive tumor types.

- In Vivo Models: In animal models of cancer, administration of the compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis showed decreased mitotic figures and increased apoptosis in treated tumors .

Data Table: Biological Activity Overview

Scientific Research Applications

Anticancer Activity

Several studies have investigated the antiproliferative effects of compounds related to 1-Phenethyl-3-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)urea:

- In Vitro Studies : A series of diarylurea derivatives were synthesized and tested against the National Cancer Institute (NCI)-60 human cancer cell lines. These studies indicated that modifications to the phenyl moieties significantly influenced anticancer activity, with some derivatives exhibiting promising results against various cancer types, including breast and lung cancers .

- Mechanism of Action : The mechanism often involves the inhibition of specific kinases or other proteins associated with cancer proliferation. For instance, compounds similar to this compound have been shown to form hydrogen bonds with critical amino acid residues in target proteins, enhancing their binding affinity and efficacy .

Neurological Applications

There is emerging evidence suggesting that urea derivatives can modulate cannabinoid receptors, which may have implications for treating conditions like obesity and anxiety disorders:

- Allosteric Modulators : Research indicates that pyrimidinyl biphenylureas can act as allosteric modulators of cannabinoid receptors (CB1), potentially leading to antiobesity effects. This class of compounds could provide new avenues for therapeutic interventions in metabolic disorders .

- Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of urea derivatives in models of neurodegenerative diseases. By targeting specific pathways involved in neuronal survival, these compounds may help mitigate the effects of diseases such as Alzheimer's .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| NCI Screening | Various urea derivatives showed significant antiproliferative activity against multiple cancer cell lines. | Potential for developing new anticancer therapies. |

| Cannabinoid Modulation | Pyrimidinyl biphenylureas exhibited biased agonism at CB1 receptors. | Could lead to novel treatments for obesity and anxiety-related disorders. |

| Neuroprotection | Certain derivatives demonstrated protective effects in neurodegenerative models. | May offer new strategies for treating neurological diseases. |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Key Observations

Functional Group Impact: Urea vs. However, amides may exhibit better metabolic stability due to reduced susceptibility to hydrolysis. Phenethyl vs. Benzyl: The phenethyl group in the target compound introduces increased lipophilicity (logP ~3.5 estimated) versus the benzyl group in ’s analog, which may improve membrane permeability .

Stereochemical Considerations :

- The (1r,4r) configuration in the cyclohexyl ring is conserved in the target compound and BK63964, suggesting this stereochemistry optimizes the spatial arrangement of the pyrimidin-2-yloxy group for target engagement .

Preparation Methods

Stereocontrolled Cyclohexane Functionalization

The trans-1,4-dihydroxycyclohexane serves as a common starting material. Mitsunobu reaction with pyrimidin-2-ol installs the aryloxy group with retention of configuration:

$$

\text{(1r,4r)-cyclohexane-1,4-diol} + \text{pyrimidin-2-ol} \xrightarrow{\text{DEAD, PPh}_3} \text{(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexanol}

$$

Subsequent conversion to the amine proceeds via a three-step sequence:

- Mesylation of the alcohol

- Azide displacement (H₂O, NaN₃, DMF, 80°C)

- Staudinger reduction (PPh₃, THF/H₂O)

Key Optimization Parameters:

Alternative Route via Epoxide Ring-Opening

A competing strategy employs trans-cyclohexene oxide:

$$

\text{trans-cyclohexene oxide} + \text{pyrimidin-2-ol} \xrightarrow{\text{BF}3\cdot\text{OEt}2} \text{(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexanol}

$$

This method achieves 68% yield with >95% trans selectivity but requires careful control of Lewis acid stoichiometry.

Urea Bond Formation Strategies

Carbodiimide-Mediated Coupling

The most widely applied method uses 1,1'-carbonyldiimidazole (CDI) activation:

Activation of (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexylamine with CDI:

$$

\text{Amine} + \text{CDI} \rightarrow \text{Imidazolide intermediate}

$$Nucleophilic attack by phenethylamine:

$$

\text{Imidazolide} + \text{C}6\text{H}5\text{CH}2\text{CH}2\text{NH}_2 \rightarrow \text{Target urea}

Reaction Conditions:

PhI(OAc)₂-Promoted Direct Coupling

A novel oxidative method avoids pre-activation:

$$

\text{(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexylamine} + \text{phenethylamine} \xrightarrow{\text{PhI(OAc)}2, \text{K}3\text{PO}_4} \text{Target urea}

$$

Advantages:

Mechanistic Insight:

The hypervalent iodine reagent generates isocyanate intermediates in situ, which subsequently react with amines to form ureas.

Pyrimidine Installation Methodologies

Nucleophilic Aromatic Substitution

Reaction of trans-4-hydroxycyclohexylamine derivatives with 2-chloropyrimidine:

$$

\text{trans-4-hydroxycyclohexylamine} + \text{2-chloropyrimidine} \xrightarrow{\text{NaH, DMF}} \text{Pyrimidine ether}

$$

Limitations:

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-coupling provides superior regiocontrol:

$$

\text{trans-4-bromocyclohexanol} + \text{pyrimidin-2-ol} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Pyrimidine ether}

$$

Optimized Conditions:

Stereochemical Control and Analysis

The trans-1,4 configuration is confirmed through:

- X-ray crystallography of intermediate diols

- NOE NMR spectroscopy of final product

- Chiral HPLC using cellulose-based stationary phases

Key Spectral Data:

- $$ ^{13}\text{C NMR} $$: δ 156.8 ppm (urea carbonyl)

- $$ ^1\text{H NMR} $$: δ 8.21 ppm (pyrimidine H-4,5)

- IR: 1645 cm⁻¹ (C=O stretch)

Comparative Evaluation of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Stereoselectivity |

|---|---|---|---|

| CDI-mediated | 73 | 98 | >99% trans |

| PhI(OAc)₂ oxidative | 68 | 95 | 97% trans |

| Pd-catalyzed coupling | 82* | 99 | >99% trans |

*Yield for pyrimidine installation step only

Scale-Up Considerations and Process Optimization

Critical parameters for industrial production:

- CDI method shows best reproducibility at >100 g scale

- Pd-catalyzed route requires expensive ligands but superior atom economy

- Recrystallization from ethyl acetate/hexane (1:3) achieves pharma-grade purity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.